![molecular formula C22H19N5O2 B2945253 1-Benzyl-3-[2-oxo-3-(pyridin-3-ylmethyl)quinazolin-4-yl]urea CAS No. 942002-04-2](/img/no-structure.png)

1-Benzyl-3-[2-oxo-3-(pyridin-3-ylmethyl)quinazolin-4-yl]urea

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

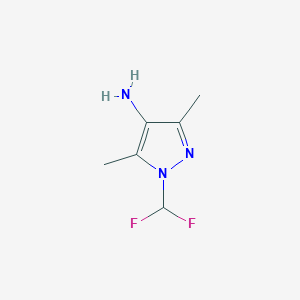

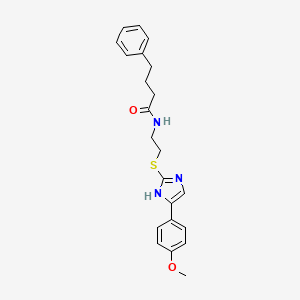

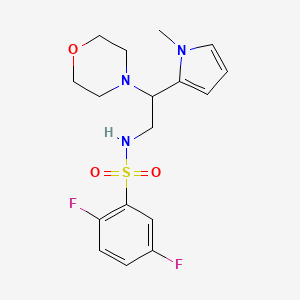

The synthesis of such compounds often involves complex organic reactions. While the exact synthesis process for this specific compound is not available, similar compounds have been synthesized through various methods, including cyclization reactions .Molecular Structure Analysis

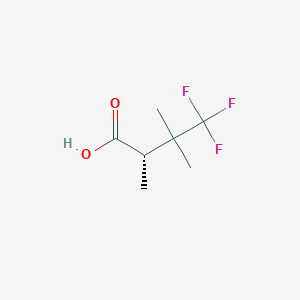

The molecular structure of “1-Benzyl-3-[2-oxo-3-(pyridin-3-ylmethyl)quinazolin-4-yl]urea” would likely involve a quinazolin-4-one core, with additional functional groups attached. The exact structure would need to be determined through techniques such as NMR spectroscopy .Physical And Chemical Properties Analysis

The physical and chemical properties of “1-Benzyl-3-[2-oxo-3-(pyridin-3-ylmethyl)quinazolin-4-yl]urea” would depend on its exact molecular structure. For example, its melting point, solubility, and NMR spectra would need to be determined experimentally .Aplicaciones Científicas De Investigación

Antimicrobial and Antifungal Activities

A study by Buha et al. synthesized and screened a series of substituted quinazolines, including urea derivatives, for antimicrobial activity against various microorganisms. These compounds showed broad-spectrum activity against tested species, indicating their potential as antimicrobial agents (Buha et al., 2012). Similarly, Singh and Pandey developed new pyrido quinazolones with antibacterial and antifungal activities, underscoring the versatility of quinazoline derivatives in combating infectious diseases (Singh & Pandey, 2006).

Synthesis of Novel Compounds

Research has explored the synthesis of novel quinazoline and urea derivatives for various applications. For instance, the synthesis of fused quinazolinones from N-pyridylindoles under oxidative conditions suggests a method for creating new compounds with potential biological activities (Garia & Jain, 2019). Another study by Ivanov focused on synthesizing 6,7-dimethoxy-3,4-diphenyl-2(1H)-quinazolinone from urea derivatives, demonstrating the potential for creating complex molecules for further biological evaluation (Ivanov, 2006).

Antiviral Activity

Pandey et al. reported on the synthesis and antiviral activity of 2,3‐disubstituted quinazolones, showing potential against Japanese encephalitis virus and Herpes simplex virus, indicating that derivatives of quinazolines could be valuable in the development of new antiviral agents (Pandey et al., 2008).

Mecanismo De Acción

Safety and Hazards

Direcciones Futuras

The future directions for research on “1-Benzyl-3-[2-oxo-3-(pyridin-3-ylmethyl)quinazolin-4-yl]urea” would likely involve further exploration of its potential uses, particularly in the field of medicine. This could include studying its biological activity, optimizing its synthesis, and investigating its mechanism of action .

Propiedades

| { "Design of the Synthesis Pathway": "The synthesis pathway for 1-Benzyl-3-[2-oxo-3-(pyridin-3-ylmethyl)quinazolin-4-yl]urea involves the condensation of 2-oxo-3-(pyridin-3-ylmethyl)quinazoline-4-carboxylic acid with benzylamine, followed by the reaction of the resulting intermediate with phosgene and subsequent treatment with urea.", "Starting Materials": ["2-oxo-3-(pyridin-3-ylmethyl)quinazoline-4-carboxylic acid", "benzylamine", "phosgene", "urea"], "Reaction": ["Step 1: Condensation of 2-oxo-3-(pyridin-3-ylmethyl)quinazoline-4-carboxylic acid with benzylamine in the presence of a coupling agent such as EDC or DCC to form the corresponding benzylamide intermediate.", "Step 2: Reaction of the benzylamide intermediate with phosgene to form the corresponding benzyl isocyanate intermediate.", "Step 3: Treatment of the benzyl isocyanate intermediate with urea in the presence of a base such as triethylamine to form the final product, 1-Benzyl-3-[2-oxo-3-(pyridin-3-ylmethyl)quinazolin-4-yl]urea."] } | |

Número CAS |

942002-04-2 |

Nombre del producto |

1-Benzyl-3-[2-oxo-3-(pyridin-3-ylmethyl)quinazolin-4-yl]urea |

Fórmula molecular |

C22H19N5O2 |

Peso molecular |

385.427 |

Nombre IUPAC |

1-benzyl-3-[2-oxo-3-(pyridin-3-ylmethyl)quinazolin-4-yl]urea |

InChI |

InChI=1S/C22H19N5O2/c28-21(24-14-16-7-2-1-3-8-16)26-20-18-10-4-5-11-19(18)25-22(29)27(20)15-17-9-6-12-23-13-17/h1-13H,14-15H2,(H2,24,26,28) |

Clave InChI |

RYVJLFJBXVEKBE-LHLOQNFPSA-N |

SMILES |

C1=CC=C(C=C1)CNC(=O)NC2=C3C=CC=CC3=NC(=O)N2CC4=CN=CC=C4 |

Solubilidad |

not available |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![7-(4-fluorophenyl)-3-((3-methylbenzyl)thio)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazole](/img/structure/B2945171.png)

![6-((4-methoxy-3-methylphenyl)sulfonyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine](/img/structure/B2945173.png)

![4-cyclopropyl-3-methyl-1-[(oxan-4-yl)methyl]-4,5-dihydro-1H-1,2,4-triazol-5-one](/img/structure/B2945174.png)

![N-(Dimethylsulfamoyl)-1-[3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]-N-methylazetidin-3-amine](/img/structure/B2945176.png)

![[Methyl(phenyl)carbamoyl]methyl 3,4,5-trimethoxybenzoate](/img/structure/B2945182.png)

![2-(2,4-dioxo-3-(pyridin-2-ylmethyl)-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(o-tolyl)acetamide](/img/structure/B2945186.png)

![Ethyl 2-[2-({[3-(2-chloro-6-fluorophenyl)-5-methyl-4-isoxazolyl]carbonyl}amino)-1,3-thiazol-4-yl]benzenecarboxylate](/img/structure/B2945193.png)